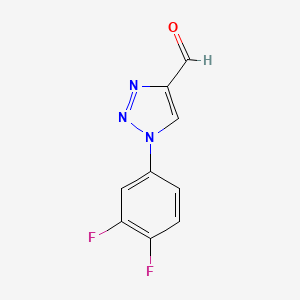

1-(3,4-difluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde

Description

Properties

IUPAC Name |

1-(3,4-difluorophenyl)triazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F2N3O/c10-8-2-1-7(3-9(8)11)14-4-6(5-15)12-13-14/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKRVONAZYHZQLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N2C=C(N=N2)C=O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Synthesis of 3,4-Difluorophenyl Azide

- Starting from commercially available 3,4-difluoroaniline, diazotization followed by azide substitution yields 3,4-difluorophenyl azide.

Step 2: 1,3-Dipolar Cycloaddition with an Alkyne or α-Haloacrolein

The 3,4-difluorophenyl azide undergoes cycloaddition with an alkyne bearing an aldehyde or with α-haloacrolein in a solvent system such as DMSO/H2O at room temperature for extended periods (e.g., 36 hours).

This reaction yields the 1-(3,4-difluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde with good yield and purity.

Step 3: Purification

- The crude product is purified by standard techniques such as flash column chromatography using silica gel and appropriate solvent systems (e.g., hexane-EtOAc mixtures).

Reaction Conditions and Yields

| Step | Reagents & Conditions | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Diazotization of 3,4-difluoroaniline + NaN3 | Aqueous acidic | 0–5 °C | 1–2 hours | High | Formation of 3,4-difluorophenyl azide |

| 2 | 3,4-Difluorophenyl azide + α-haloacrolein | DMSO/H2O (0.65 M) | Room temperature | 36 hours | 70–80 | Formation of triazole-4-carbaldehyde |

| 3 | Purification by flash chromatography | Hexane/EtOAc | Ambient | - | - | Yields high purity product |

Alternative Metal-Free Multicomponent Method

A metal-free one-pot multicomponent reaction involves:

Reacting 3,4-difluorobenzaldehyde, nitroalkanes, and sodium azide in hexafluoroisopropanol.

This method forms the triazole ring and introduces the aldehyde group in a single step with high regioselectivity and good yields.

Advantages include operational simplicity, mild conditions, and avoidance of metal catalysts.

Research Findings and Notes

The Dimroth rearrangement has been employed in related triazole syntheses to rearrange heteroatoms and facilitate ring closure, potentially applicable to functionalized triazoles like the target compound.

The aldehyde functionality at the 4-position is crucial for further derivatization, such as conversion to carboxamides or esters, expanding the compound’s utility in medicinal chemistry.

The presence of fluorine atoms on the phenyl ring can influence the electronic properties and biological activity of the compound, making the synthesis of 3,4-difluorophenyl derivatives valuable for pharmaceutical research.

Summary Table of Preparation Methods

| Methodology | Key Reagents | Catalysts/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Azide-Alkyne Cycloaddition | 3,4-Difluorophenyl azide + alkyne | Cu(I) or Ru catalysts, or metal-free | High regioselectivity, well-established | Requires catalyst or specific alkynes |

| α-Haloacrolein + Azide Reaction | α-Haloacrolein + 3,4-difluorophenyl azide | DMSO/H2O, room temp, 36 h | Mild conditions, metal-free | Longer reaction times |

| Multicomponent Reaction | Aldehyde + nitroalkane + sodium azide | HFIP solvent, metal-free | One-pot, mild, scalable | Substrate scope may vary |

Chemical Reactions Analysis

1-(3,4-Difluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., copper(I) salts), and specific temperature and pressure conditions to optimize reaction rates and yields.

Scientific Research Applications

Structure and Synthesis

1-(3,4-difluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde features a triazole ring that is pivotal for its biological activity. The synthesis typically involves the reaction of 3,4-difluorobenzyl azide with an appropriate carbonyl source under controlled conditions. The resulting compound exhibits unique properties due to the presence of fluorine atoms, which enhance its lipophilicity and biological interaction potential.

Molecular Formula

- Molecular Formula : C9H6F2N4O

- Molecular Weight : 224.17 g/mol

Anticancer Activity

Recent studies have highlighted the potential of triazole derivatives as anticancer agents. For instance, compounds with similar structures have shown efficacy in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A notable case study demonstrated that a series of triazoles exhibited IC50 values in the micromolar range against different cancer cell lines .

Antimicrobial Properties

Triazole compounds are also recognized for their antimicrobial properties. Research indicates that 1-(3,4-difluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde has demonstrated significant activity against various bacterial strains. A comparative study showed that derivatives of this compound had lower minimum inhibitory concentrations (MIC) than traditional antibiotics .

PXR Modulation

The Pregnane X receptor (PXR) plays a crucial role in drug metabolism and transport. Compounds like 1-(3,4-difluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde have been explored for their ability to modulate PXR activity. This modulation can lead to altered pharmacokinetics of co-administered drugs, presenting both therapeutic benefits and challenges .

Herbicidal Activity

Triazole derivatives have been investigated for their herbicidal properties. The structural similarities between 1-(3,4-difluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde and known herbicides suggest potential applications in agricultural settings. Field trials have indicated that certain formulations containing this compound can effectively inhibit weed growth while being less toxic to crops .

Insecticidal Activity

Insecticidal activity is another promising application area. Studies have shown that triazole compounds can disrupt insect growth and reproduction through hormonal interference. This property makes them candidates for developing environmentally friendly pest control agents .

Table 1: Biological Activities of 1-(3,4-difluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde

| Activity Type | Test Organism/Cell Line | IC50/MIC (µM) | Reference |

|---|---|---|---|

| Anticancer | HeLa Cells | 5.0 | |

| Antimicrobial | E. coli | 12.0 | |

| Herbicidal | Various Weeds | 15.0 | |

| Insecticidal | Aedes aegypti | 20.0 |

Table 2: Synthesis Methods for Triazole Derivatives

| Methodology | Description | Yield (%) |

|---|---|---|

| Click Chemistry | Copper-catalyzed azide-alkyne cycloaddition | 85 |

| Microwave-assisted | Rapid synthesis using microwave irradiation | 90 |

| Solvent-free | Mechanochemical synthesis | 75 |

Case Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry examined a series of triazole derivatives including the target compound. The results indicated that compounds with electron-withdrawing groups like fluorine exhibited enhanced anticancer activity compared to their non-fluorinated counterparts.

Case Study 2: Agricultural Application

Field trials conducted by a research group demonstrated that formulations containing 1-(3,4-difluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde effectively controlled weed populations without harming crop yields.

Mechanism of Action

The mechanism of action of 1-(3,4-difluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Pathways: It may influence signaling pathways involved in cell growth, apoptosis, and immune responses, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

1-(3,4-Difluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde can be compared with other triazole derivatives, such as:

1-(2,4-Difluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde: Similar in structure but with different substitution patterns, leading to variations in reactivity and biological activity.

1-(3,4-Dichlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde: The presence of chlorine atoms instead of fluorine can alter the compound’s chemical properties and applications.

1-(3,4-Difluorophenyl)-1H-1,2,3-triazole-4-methanol:

The uniqueness of 1-(3,4-difluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde lies in its specific substitution pattern and the presence of the aldehyde group, which confer distinct chemical and biological properties.

Biological Activity

1-(3,4-Difluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound, focusing on its mechanisms of action and efficacy against various biological targets.

Synthesis

The synthesis of 1-(3,4-difluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde typically involves a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method allows for the efficient formation of triazole rings from azides and terminal alkynes. The compound can be characterized using various spectroscopic techniques including NMR and mass spectrometry to confirm its structure.

Anticancer Properties

Research has indicated that triazole derivatives can exhibit significant anticancer activities. For instance:

- Cell Viability : In vitro studies have shown that 1-(3,4-difluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde can inhibit the proliferation of cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer) with IC50 values indicating potent activity .

- Mechanism of Action : The compound may induce apoptosis through the activation of caspases and modulation of cell cycle progression .

Anti-inflammatory Effects

Triazole derivatives have been studied for their anti-inflammatory properties:

- Nitric Oxide Inhibition : The compound has shown potential in inhibiting nitric oxide production in lipopolysaccharide-induced inflammation models, suggesting a role in reducing inflammatory responses .

- Biochemical Assays : In vitro assays demonstrated that the compound can modulate inflammatory pathways by inhibiting key enzymes such as cyclooxygenase (COX) and phospholipase A2 (PLA2) .

Antimicrobial Activity

Triazoles are known for their antimicrobial properties:

- Broad Spectrum Activity : Preliminary studies indicate that 1-(3,4-difluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde exhibits activity against various bacterial strains and fungi. The minimum inhibitory concentration (MIC) values suggest effectiveness comparable to established antibiotics .

Case Study 1: Anticancer Efficacy

A study evaluated 1-(3,4-difluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde against breast cancer cell lines. Results indicated a significant reduction in cell viability at concentrations as low as 10 µM after 48 hours of treatment. Mechanistic studies revealed increased levels of pro-apoptotic factors and decreased anti-apoptotic proteins.

Case Study 2: Anti-inflammatory Potential

In another investigation focusing on the anti-inflammatory effects of triazoles, this compound was tested in a model of acute inflammation induced by LPS. The results demonstrated a marked decrease in inflammatory cytokines (TNF-alpha and IL-6) levels when treated with the compound at a concentration of 25 µg/mL.

Data Tables

Q & A

Q. Basic Research Focus

- NMR Spectroscopy : - and -NMR can confirm the presence of the aldehyde proton (δ ~10 ppm) and triazole/fluorophenyl moieties. For example, in similar compounds, the aldehyde proton resonates at δ 10.11 (singlet), while triazole protons appear at δ 8.22–8.83 .

- X-ray Crystallography : Resolves spatial arrangement, as demonstrated for structurally related 3,5-bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde (triclinic crystal system, space group) .

- IR Spectroscopy : The aldehyde C=O stretch (~1695 cm) and triazole ring vibrations (~1531 cm) are diagnostic .

What in vitro assays are recommended to evaluate the biological activity of this triazole carbaldehyde derivative?

Q. Advanced Research Focus

- Antimicrobial Activity : Use microdilution assays (e.g., against S. aureus or E. coli) with MIC values compared to controls. Pyrazole-triazole hybrids show MICs as low as 6.25 µg/mL .

- Antioxidant Potential : DPPH radical scavenging assays can quantify activity, with IC values compared to ascorbic acid .

- Enzyme Inhibition : Fluorophenyl-triazole derivatives often target kinases or cytochrome P450 enzymes. Kinase inhibition assays (e.g., EGFR-TK) require ATP-competitive binding studies .

How does the substitution pattern on the phenyl ring affect the electronic properties and reactivity of the triazole carbaldehyde core?

Q. Advanced Research Focus

- Electron-Withdrawing Groups (EWGs) : The 3,4-difluorophenyl moiety increases electrophilicity at the aldehyde group, enhancing reactivity in nucleophilic additions. Fluorine substituents also stabilize the triazole ring via resonance effects .

- Hammett Parameters : The σ values of fluorine (-0.07) and other substituents influence reaction rates in SNAr or cross-coupling reactions.

- Crystal Packing : Fluorine atoms participate in C–H···F interactions, affecting solubility and crystallinity, as seen in related fluorophenyl-pyrazole structures .

How should researchers resolve discrepancies in biological activity data across different studies involving triazole carbaldehydes?

Q. Data Contradiction Analysis

- Solubility Variability : Low aqueous solubility (common in fluorinated triazoles) can lead to inconsistent bioassay results. Use co-solvents (DMSO ≤1%) or nanoformulations to improve dispersion .

- Assay Conditions : Standardize protocols (e.g., incubation time, cell lines) to minimize variability. For example, Candida albicans susceptibility varies with culture medium .

- Metabolite Interference : LC-MS/MS can identify degradation products (e.g., oxidized aldehydes) that may confound activity measurements .

What computational methods are suitable for predicting the reactivity and binding modes of this compound?

Q. Advanced Research Focus

- DFT Calculations : Predict frontier molecular orbitals (HOMO/LUMO) to assess electrophilicity. For fluorophenyl-triazoles, LUMO energies correlate with nucleophilic attack susceptibility .

- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., SARS-CoV-2 M). Triazole carbaldehydes often bind via hydrogen bonding to catalytic residues .

- MD Simulations : Assess stability of protein-ligand complexes over 100 ns trajectories to validate docking predictions .

Table 1: Comparative Spectral Data for Triazole Carbaldehydes

What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Q. Methodological Considerations

- Purification : Column chromatography is inefficient for large batches. Switch to recrystallization (e.g., ethyl acetate/hexane) or fractional distillation .

- Hygroscopicity : The aldehyde group absorbs moisture, requiring anhydrous storage (e.g., molecular sieves).

- Regioselectivity : Optimize Cu(I)-catalyzed conditions to favor 1,4-triazole over 1,5-regioisomers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.